APX2009

Description

Properties

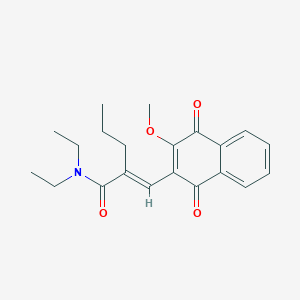

Molecular Formula |

C21H25NO4 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide |

InChI |

InChI=1S/C21H25NO4/c1-5-10-14(21(25)22(6-2)7-3)13-17-18(23)15-11-8-9-12-16(15)19(24)20(17)26-4/h8-9,11-13H,5-7,10H2,1-4H3/b14-13+ |

InChI Key |

WEMXCNYTFZUFSB-BUHFOSPRSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

APX2009; APX-2009; APX 2009 |

Origin of Product |

United States |

Foundational & Exploratory

APX2009: A Redox-Specific Inhibitor of APE1/Ref-1 as a Novel Anti-Cancer Agent

An In-Depth Technical Guide on the Mechanism of Action

Introduction

APX2009 is a second-generation small molecule inhibitor that specifically targets the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1). APE1/Ref-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. Beyond its role in DNA repair, APE1/Ref-1 possesses a redox function that is crucial for the activation of numerous transcription factors involved in cancer progression, including Nuclear Factor-kappa B (NF-κB), Hypoxia-Inducible Factor-1α (HIF-1α), and Signal Transducer and Activator of Transcription 3 (STAT3). These transcription factors regulate key cellular processes such as proliferation, survival, angiogenesis, and metastasis. The overexpression of APE1/Ref-1 has been observed in various cancers, including breast, prostate, pancreatic, colon, and bladder cancer, often correlating with increased tumor aggressiveness and poor prognosis.[1][2] this compound has emerged as a promising therapeutic agent due to its ability to selectively inhibit the redox activity of APE1/Ref-1 without affecting its essential DNA repair function, thereby disrupting cancer cell signaling and survival.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the redox function of APE1/Ref-1. This inhibition prevents APE1/Ref-1 from reducing and thereby activating key transcription factors that are critical for tumor growth and survival.

APE1/Ref-1 Signaling Pathway

The redox function of APE1/Ref-1 is central to the activation of multiple transcription factors that drive cancer progression. By maintaining these transcription factors in a reduced, active state, APE1/Ref-1 promotes the transcription of genes involved in cell survival, proliferation, angiogenesis, and metastasis.

Data Presentation

The anti-cancer activity of this compound has been demonstrated across a variety of cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Apoptosis Induction | Migration Inhibition | Invasion Inhibition | Reference |

| Breast | MDA-MB-231 | 71 | Significant increase at 20 & 50 µM | Significant reduction at 4 µM | Significant reduction at 4 µM | [4][5] |

| Breast | MCF-7 | 76 | Significant increase at 50 µM | Significant reduction at 20 µM | Significant reduction at 20 µM | [4][5] |

| Prostate | PC-3 | ~10-20 (estimated) | Not significant | Data not available | Data not available | [4][6] |

| Prostate | LNCaP | ~20-40 (estimated) | Not significant | Data not available | Data not available | [4][6] |

| Pancreatic | Panc-1 | Data not available | Data not available | Data not available | Data not available | [7][8] |

| Pancreatic | MiaPaCa-2 | Data not available | Data not available | Data not available | Data not available | [8] |

| Bladder | T24 | Data not available | Induction of apoptosis | Data not available | Data not available | [3] |

| Colon | HCT116 | Data not available | Data not available | Data not available | Data not available | [2] |

Note: Some quantitative data, particularly IC50 values for pancreatic, bladder, and colon cancer, were not explicitly available in the reviewed literature and are marked as "Data not available". The prostate cancer IC50 values are estimated based on graphical representations in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[9][10]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

Scratch Creation: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.

-

Washing: Gently wash the well with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Immediately capture images of the scratch at designated points (T=0). Continue to capture images at the same locations at regular intervals (e.g., every 6, 12, or 24 hours).

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.[11][12]

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

-

Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts (typically with 8 µm pores) with the Matrigel solution and allow it to solidify at 37°C.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the coated inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

-

Treatment: Add the desired concentrations of this compound or vehicle control to both the upper and lower chambers.

-

Incubation: Incubate the plate for a period that allows for cell invasion but not significant proliferation (e.g., 24-48 hours).

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde, and then stain with a solution such as crystal violet.

-

Quantification: After washing and drying, image the lower surface of the membrane and count the number of stained, invaded cells in multiple fields of view.[13][14][15]

Conclusion

This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on the redox-regulated signaling pathways controlled by APE1/Ref-1. By selectively inhibiting the redox function of APE1/Ref-1, this compound effectively downregulates the activity of key transcription factors such as NF-κB, HIF-1α, and STAT3. This leads to a reduction in cancer cell proliferation, migration, and invasion, and an increase in apoptosis. The preclinical data summarized in this guide demonstrate the potential of this compound as a potent anti-cancer agent across a range of malignancies. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of APE1/Ref-1 redox inhibition in oncology. Further investigation is warranted to establish the full clinical utility of this compound, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-tumor activity and mechanistic characterization of APE1/Ref-1 inhibitors in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ref-1 redox activity alters cancer cell metabolism in pancreatic cancer: exploiting this novel finding as a potential target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduced Expression of DNA Repair and Redox Signaling Protein APE1/Ref-1 Impairs Human Pancreatic Cancer Cell Survival, Proliferation, and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. clyte.tech [clyte.tech]

- 12. Wound healing assay - Wikipedia [en.wikipedia.org]

- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. snapcyte.com [snapcyte.com]

- 15. creative-bioarray.com [creative-bioarray.com]

APX2009: A Technical Guide to its Function as a Novel APE1/Ref-1 Redox Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

APX2009 is a second-generation small molecule inhibitor that specifically targets the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox factor-1 (APE1/Ref-1). By modulating the activity of key transcription factors, this compound has demonstrated significant potential as an anti-cancer and anti-angiogenic agent. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it influences.

Introduction to APE1/Ref-1 and the Role of this compound

APE1/Ref-1 is a critical protein involved in two major cellular processes: DNA base excision repair and redox regulation of transcription factors. While its DNA repair function is essential for maintaining genomic stability, its redox activity is implicated in the progression of various diseases, including cancer.[1] APE1/Ref-1's redox function maintains key transcription factors—such as Nuclear Factor-kappa B (NF-κB), Hypoxia-Inducible Factor-1 alpha (HIF-1α), and Signal Transducer and Activator of Transcription 3 (STAT3)—in a reduced, active state, thereby promoting their DNA binding and transcriptional activity.[2][3] These transcription factors are pivotal in driving tumor cell proliferation, survival, migration, invasion, and angiogenesis.

This compound is a potent and specific inhibitor of the redox function of APE1/Ref-1.[1] It belongs to a new class of drugs that do not affect the DNA repair activity of APE1/Ref-1, thus offering a targeted therapeutic approach with a potentially favorable safety profile. By inhibiting the redox activity of APE1/Ref-1, this compound effectively downregulates the activity of multiple oncogenic signaling pathways simultaneously.[3]

Mechanism of Action

This compound exerts its biological effects by binding to APE1/Ref-1 and preventing it from reducing and activating its target transcription factors. This leads to a cascade of downstream effects that collectively inhibit cancer progression and angiogenesis.

Inhibition of Key Transcription Factors

-

NF-κB: This transcription factor is a master regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. This compound-mediated inhibition of APE1/Ref-1 leads to decreased NF-κB activity, resulting in the downregulation of anti-apoptotic genes (e.g., Bcl-xL, Bcl-2, c-IAP2) and pro-inflammatory cytokines.[4]

-

HIF-1α: As a key regulator of the cellular response to hypoxia, HIF-1α promotes angiogenesis by upregulating the expression of factors like Vascular Endothelial Growth Factor (VEGF).[5] By inhibiting APE1/Ref-1, this compound suppresses HIF-1α activity, leading to anti-angiogenic effects.[6]

-

STAT3: This transcription factor is involved in cell proliferation, survival, and differentiation. Its persistent activation is common in many cancers. This compound's inhibition of APE1/Ref-1's redox control over STAT3 leads to decreased expression of downstream targets involved in cell cycle progression (e.g., cyclins D and B, c-Myc) and survival (e.g., Mcl-1, Survivin).[4]

Quantitative Data on the Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are summarized below.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Breast Cancer | |||

| MDA-MB-231 | Triple-Negative Breast Cancer | 71 | [1] |

| MCF-7 | Estrogen Receptor-Positive | 76 | [1] |

| Prostate Cancer | |||

| PC-3 | Adenocarcinoma | 9 | [2] |

| C4-2 | Castration-Resistant | 14 | [2] |

| Pancreatic Cancer | |||

| Pa03C (with PRDX1 knockdown) | Ductal Adenocarcinoma | ~5 | [7] |

| Panc-1 (with PRDX1 knockdown) | Ductal Adenocarcinoma | ~10 | [7] |

| Bladder Cancer | |||

| SW780 | Transitional Cell Carcinoma | Not specified | [8] |

| T24 | Transitional Cell Carcinoma | Not specified | [9] |

| RT4 | Transitional Cell Carcinoma | Not specified | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Cell Viability and Proliferation Assay (WST-1)

This assay is used to determine the effect of this compound on cancer cell viability and to calculate IC50 values.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

-

Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh medium containing a non-lethal concentration of this compound (e.g., 4 µM for MDA-MB-231 and 20 µM for MCF-7 cells) or vehicle control.[1]

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.

Matrigel Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Treatment: Add the serum-free medium containing a non-lethal concentration of this compound or vehicle control to the upper chamber.

-

Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Image Acquisition and Quantification: Capture images of the stained cells and count the number of invaded cells per field of view.

Signaling Pathways and Visualizations

The primary mechanism of action of this compound is the inhibition of the APE1/Ref-1 redox signaling pathway. This disrupts the activation of multiple downstream transcription factors critical for cancer progression.

APE1/Ref-1 Signaling Pathway

dot

Caption: this compound inhibits APE1/Ref-1 redox signaling.

Experimental Workflow for Assessing this compound Efficacy

dot

References

- 1. DNA Repair and Cancer Therapy: Targeting APE1/Ref-1 Using Dietary Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 and HIF1α cooperatively activate HIF1 target genes in MDA-MB-231 and RCC4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

APX2009: A Technical Guide to a Novel APE1/Ref-1 Redox Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1) is a multifunctional protein that has emerged as a critical node in cancer signaling and other diseases.[1][2] It plays a central role in the base excision repair (BER) pathway, maintaining genomic integrity.[3][4] Beyond its DNA repair function, APE1/Ref-1 possesses a crucial redox signaling activity that modulates the function of numerous transcription factors involved in cancer progression, including NF-κB, STAT3, HIF-1α, and AP-1.[3][5][6] By maintaining these transcription factors in a reduced, active state, APE1/Ref-1 promotes tumor cell growth, proliferation, migration, invasion, and angiogenesis.[3][7]

APX2009 is a second-generation small molecule inhibitor that specifically targets the redox function of APE1/Ref-1.[3][4] Developed as a more potent analog of its predecessor APX3330 (also known as E3330), this compound has demonstrated significant anti-cancer properties in a variety of preclinical models.[3][4][8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound selectively inhibits the redox activity of APE1/Ref-1.[3][8] The redox function of APE1/Ref-1 is dependent on a critical cysteine residue, Cys65, located within its redox-active domain.[3][9] this compound is believed to bind to this region, inducing a conformational change in the APE1/Ref-1 protein and blocking the function of Cys65.[8] This inhibition prevents APE1/Ref-1 from reducing and thereby activating its downstream transcription factor targets.[6][7] The resulting downstream effects include the suppression of signaling pathways that drive tumor growth, angiogenesis, and resistance to therapy.[7][10]

Signaling Pathways Affected by this compound

The inhibition of the APE1/Ref-1 redox function by this compound has pleiotropic effects on multiple oncogenic signaling pathways.

Caption: APE1/Ref-1 signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

This compound has demonstrated potent anti-proliferative and anti-metastatic effects across a range of cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | This compound Value | Citation |

| MDA-MB-231 | Breast Cancer | WST-1 | IC50 | 71 µM | [3] |

| MCF-7 | Breast Cancer | WST-1 | IC50 | 76 µM | [3] |

| iCECs | Choroidal Endothelial Cells | Proliferation Assay | GI50 | 3.0 µM | [11] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: In Vitro Anti-Migratory and Anti-Invasive Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |

| MDA-MB-231 | Breast Cancer | Wound Healing | 4 µM | Significant reduction in migration | [3] |

| MCF-7 | Breast Cancer | Wound Healing | 20 µM | Significant reduction in migration | [3] |

| MDA-MB-231 | Breast Cancer | Matrigel Transwell | 4 µM | Significant reduction in invasion | [3] |

| MCF-7 | Breast Cancer | Matrigel Transwell | 20 µM | Significant reduction in invasion | [3] |

Table 3: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Cancer Type | Concentration | Effect | Citation |

| MDA-MB-231 | Breast Cancer | 20 µM and 50 µM | Significant increase in early apoptosis | [3] |

| MCF-7 | Breast Cancer | 50 µM | Significant increase in early apoptosis | [3] |

| iCECs | Choroidal Endothelial Cells | Not Specified | S-phase cell cycle arrest | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Proliferation Assay (WST-1)

This assay is used to determine the effect of this compound on the proliferation of cancer cells.

Caption: Workflow for a typical WST-1 cell proliferation assay.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[3]

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[3]

-

Incubation: Cells are incubated for specific durations, typically 24, 48, and 72 hours.[3]

-

WST-1 Addition: At the end of the incubation period, WST-1 reagent is added to each well.

-

Absorbance Measurement: After a further incubation of 1-4 hours, the absorbance is measured using a microplate reader at 450 nm, with a reference wavelength of 630 nm.[3]

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is calculated using appropriate software such as GraphPad Prism.[3]

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Detailed Steps:

-

Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

-

Treatment: Cells are treated with non-lethal concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for an extended period (e.g., 7-14 days) to allow for colony formation.

-

Staining: Colonies are fixed with a solution like methanol (B129727) and stained with crystal violet.

-

Quantification: The number of colonies is counted either manually or using imaging software.

Wound Healing (Scratch) Assay

This method is employed to evaluate the effect of this compound on cell migration.

Detailed Steps:

-

Monolayer Culture: Cells are grown to a confluent monolayer in multi-well plates.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or "wound" in the monolayer.

-

Treatment: The cells are then treated with non-lethal concentrations of this compound or a vehicle control.[3]

-

Imaging: The wound area is imaged at 0 and 24 hours post-treatment.[3]

-

Analysis: The closure of the wound is quantified using software like ImageJ to determine the extent of cell migration.[3]

Matrigel Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Detailed Steps:

-

Chamber Preparation: The upper chambers of transwell inserts with an 8 µm pore size are coated with Matrigel.[3]

-

Cell Seeding: Cells are seeded in the upper chamber in a serum-free medium containing this compound or a vehicle control.[3]

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.[3]

-

Incubation: The plate is incubated for 24 hours to allow for cell invasion.[3]

-

Staining and Counting: Non-invaded cells on the upper surface of the insert are removed. The invaded cells on the lower surface are fixed and stained with crystal violet. The number of invaded cells is then counted under a microscope.[3]

Apoptosis Assay (Annexin V-FITC/7-AAD)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Detailed Steps:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are stained with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Conclusion and Future Directions

This compound is a promising second-generation APE1/Ref-1 redox inhibitor with potent anti-cancer activity demonstrated in a variety of preclinical models. Its ability to modulate key oncogenic signaling pathways by targeting a central regulatory node makes it an attractive candidate for further development. The data presented in this technical guide highlights its efficacy in reducing cell proliferation, migration, and invasion, as well as inducing apoptosis.

Future research should focus on in vivo efficacy studies in relevant animal models to further validate the preclinical findings.[12] Combination studies with standard-of-care chemotherapies and other targeted agents could also unveil synergistic effects and provide new therapeutic strategies for difficult-to-treat cancers.[13][14] The continued investigation of this compound and other APE1/Ref-1 inhibitors holds the potential to translate the understanding of this critical signaling node into novel and effective cancer therapies.

References

- 1. Exploiting the Ref-1-APE1 node in cancer signaling and other diseases: from bench to clinic [scholarworks.indianapolis.iu.edu]

- 2. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibitor of the redox activity of APE1/REF-1, this compound, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Exploiting the Ref-1-APE1 node in cancer signaling and other diseases: from bench to clinic [ouci.dntb.gov.ua]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of APE1/Ref-1 Redox Inhibition on Pancreatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic Reduction of Breast Cancer Cell Viability and Aggressiveness Through Dual Inhibition of APE1 Redox Function and STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APE1 inhibitors(National Institutes of Health) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Downstream Targets of APX2009 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APX2009 is a second-generation small molecule inhibitor targeting the redox function of Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1). By modulating the redox activity of APE1/Ref-1, this compound influences a cascade of downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis. This technical guide provides an in-depth overview of the known downstream targets of this compound signaling, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.

Introduction to APE1/Ref-1 and this compound

APE1/Ref-1 is a multifunctional protein with a critical dual role in cellular homeostasis: it functions as a key enzyme in the DNA base excision repair (BER) pathway and as a redox-sensitive transcriptional co-activator.[1] Its redox function, mediated by a cysteine residue (Cys65), maintains several transcription factors in a reduced, active state, thereby promoting the expression of genes involved in cell survival, proliferation, angiogenesis, and inflammation.[1]

This compound is a potent and specific inhibitor of the redox function of APE1/Ref-1. It does not interfere with the protein's essential DNA repair activities. By inhibiting the redox signaling of APE1/Ref-1, this compound effectively downregulates the activity of multiple pro-oncogenic transcription factors, making it a promising therapeutic agent in oncology.

The APE1/Ref-1 Signaling Pathway and Downstream Targets

This compound's mechanism of action is centered on the inhibition of the APE1/Ref-1 redox signaling hub. This leads to the modulation of several key downstream transcription factors.

Key Downstream Transcription Factors

-

Nuclear Factor-kappa B (NF-κB): A pivotal regulator of inflammation, cell survival, and immune responses. APE1/Ref-1 is required to maintain NF-κB in a reduced state for DNA binding and transcriptional activation.

-

Hypoxia-Inducible Factor-1α (HIF-1α): A master regulator of the cellular response to hypoxia, controlling genes involved in angiogenesis, glucose metabolism, and cell survival.

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor involved in cell growth, differentiation, and survival. Its constitutive activation is common in many cancers.

-

Activator protein-1 (AP-1): A transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress, and is involved in proliferation and apoptosis.

The inhibition of APE1/Ref-1's redox function by this compound prevents the reduction and subsequent activation of these transcription factors, leading to the downregulation of their target genes.

Survivin: A Key Downstream Effector

One of the critical downstream targets regulated by the APE1/Ref-1-NF-κB axis is Survivin, a member of the inhibitor of apoptosis (IAP) protein family. Survivin is highly expressed in most human cancers and is involved in both the inhibition of apoptosis and the regulation of cell division. Studies have shown that inhibition of APE1/Ref-1 redox function by this compound leads to a significant decrease in survivin protein levels, contributing to the observed anti-proliferative and pro-apoptotic effects.[2]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various cancer cell lines as documented in preclinical research.

Table 1: Inhibition of Cell Viability and Proliferation by this compound

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| MDA-MB-231 | Breast Cancer | WST-1 | IC50 | 71 µM | - | [1] |

| MCF-7 | Breast Cancer | WST-1 | IC50 | 76 µM | - | [1] |

| C4-2 | Prostate Cancer | Methylene Blue | IC25 | 8 µM | - | [2] |

| C4-2 | Prostate Cancer | Methylene Blue | IC50 | 14 µM | - | [2] |

| PC-3 | Prostate Cancer | Methylene Blue | IC25 | 5 µM | - | [2] |

| PC-3 | Prostate Cancer | Methylene Blue | IC50 | 9 µM | - | [2] |

Table 2: Effects of this compound on Cell Migration, Invasion, and Apoptosis

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| MDA-MB-231 | Breast Cancer | Wound Healing | Migration | 4 µM | Significant reduction after 24h | [1] |

| MCF-7 | Breast Cancer | Wound Healing | Migration | 20 µM | Significant reduction after 24h | [1] |

| MDA-MB-231 | Breast Cancer | Matrigel Transwell | Invasion | 4 µM | Significant reduction | [1] |

| MCF-7 | Breast Cancer | Matrigel Transwell | Invasion | 20 µM | Significant reduction | [1] |

| MDA-MB-231 | Breast Cancer | Annexin V-FITC | Early Apoptosis | 20 µM | Significant increase | [1] |

| MDA-MB-231 | Breast Cancer | Annexin V-FITC | Early Apoptosis | 50 µM | Significant increase | [1] |

| MDA-MB-231 | Breast Cancer | Annexin V-FITC | Late Apoptosis | 50 µM | Significant increase | [1] |

| MCF-7 | Breast Cancer | Annexin V-FITC | Early Apoptosis | 50 µM | Significant increase | [1] |

Table 3: Modulation of Downstream Signaling by this compound

| Cell Line | Cancer Type | Assay | Target | This compound Concentration | Result | Reference |

| C4-2 | Prostate Cancer | Luciferase Reporter | NF-κB Activity | 14 µM | ~2-fold decrease | [2] |

| C4-2 | Prostate Cancer | Western Blot | Survivin Protein | 14 µM | 95% reduction after 48h | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Matrigel Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.

Materials:

-

24-well plate with cell culture inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Coating the Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold serum-free medium.

-

Add 100 µL of the diluted Matrigel to the upper chamber of each insert.

-

Incubate at 37°C for at least 4 hours to allow for gelation.

-

-

Cell Seeding:

-

Culture cells to be tested to ~80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Remove any remaining medium from the rehydrated Matrigel.

-

Add 200 µL of the cell suspension to the upper chamber of each insert.

-

-

Invasion:

-

Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Staining and Quantification:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 15 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of invaded cells in several microscopic fields and calculate the average.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct and a control Renilla luciferase construct.

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate.

-

If not using a stable cell line, transfect the cells with the NF-κB luciferase reporter and Renilla control plasmids according to the manufacturer's protocol.

-

-

Treatment:

-

After 16-24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Remove the medium and wash the cells with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luminescence Measurement:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the luciferase assay reagent (for firefly luciferase) and measure the luminescence.

-

Add the Stop & Glo reagent (to quench the firefly luciferase and activate the Renilla luciferase) and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Western Blot for Survivin

This technique is used to detect and quantify the amount of survivin protein.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Survivin

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence reagent

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against survivin (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensity using densitometry and normalize to a loading control (e.g., β-actin).

-

Conclusion

This compound represents a targeted therapeutic strategy that disrupts the redox-dependent signaling of APE1/Ref-1, a critical node in many cancer-promoting pathways. By inhibiting the activation of key downstream transcription factors such as NF-κB, HIF-1α, and STAT3, and subsequently reducing the levels of effector proteins like survivin, this compound demonstrates significant anti-proliferative, anti-metastatic, and pro-apoptotic activity in a range of preclinical cancer models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting APE1/Ref-1 signaling.

References

- 1. The inhibitor of the redox activity of APE1/REF-1, this compound, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of APX2009 on the NF-κB Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

APX2009 is a novel, second-generation small molecule inhibitor that targets the redox signaling function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1).[1] APE1/Ref-1 is a multifunctional protein critical in both DNA base excision repair and the redox regulation of numerous transcription factors that govern cancer cell proliferation, survival, and inflammatory responses.[2][3] Among these transcription factors, the Nuclear Factor-kappa B (NF-κB) is a key player in the cellular response to stimuli such as stress, cytokines, and viral or bacterial antigens.[4] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including cancer and inflammatory conditions.[3][4] This document provides a detailed technical guide on the mechanism by which this compound modulates the NF-κB pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of APE1/Ref-1 Redox Signaling

The transcriptional activity of NF-κB is dependent on its ability to bind to specific DNA sequences in the promoter regions of its target genes. This binding is regulated by the redox state of specific cysteine residues within the NF-κB protein complex. APE1/Ref-1 acts as a critical redox chaperone, maintaining these residues in a reduced state, which is essential for DNA binding and subsequent transcriptional activation.[2][5]

This compound exerts its effect by specifically inhibiting the redox function of APE1/Ref-1.[2][5] By binding to APE1/Ref-1, this compound prevents it from reducing NF-κB.[1][3] This leaves NF-κB in an oxidized, inactive state, unable to bind to DNA, thereby blocking the transcription of its downstream target genes, which include various pro-inflammatory cytokines like IL-6 and TNFα.[3] This targeted inhibition of APE1/Ref-1's redox activity, without affecting its DNA repair function, makes this compound a promising therapeutic candidate for diseases driven by aberrant NF-κB signaling.[3][6]

Quantitative Data Summary

This compound has been demonstrated to be a potent inhibitor of NF-κB activity. Reporter transactivation assays confirmed that this compound effectively inhibits NF-κB's ability to bind to its target DNA sequences.[7]

| Compound | Target | Assay Type | Cell Line | IC₅₀ (µM) | Reference |

| This compound | APE1/Ref-1 Redox Function (indirectly NF-κB) | NF-κB Luciferase Reporter | Not Specified | 7 | [7] |

| E3330 (comparator) | APE1/Ref-1 Redox Function | NF-κB Luciferase Reporter | Not Specified | 45 | [7] |

Experimental Protocols

The primary method used to quantify the inhibitory effect of this compound on the NF-κB pathway is the transient luciferase reporter assay.[7]

NF-κB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB in cells following treatment with an inhibitor.

Principle: This assay utilizes a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is active, it binds to this promoter and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of NF-κB activity. A second reporter, typically Renilla luciferase driven by a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability.[7]

Detailed Methodology:

-

Cell Culture and Transfection:

-

Cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are co-transfected with two plasmids:

-

An NF-κB-responsive firefly luciferase reporter plasmid.

-

A control plasmid containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV), which serves as an internal control.[7]

-

-

Transfection is allowed to proceed for approximately 24 hours.[7]

-

-

Compound Treatment:

-

Following transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated with the compound for a predetermined period to allow for the inhibition of NF-κB activity.

-

-

Cell Lysis and Luciferase Measurement:

-

After treatment, the cells are washed and then lysed using a specific lysis buffer compatible with dual-luciferase assays.[7]

-

The cell lysate is transferred to a luminometer-compatible plate.

-

The firefly luciferase activity is measured first by adding its specific substrate and recording the luminescence.

-

Next, a reagent that simultaneously quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction is added, and the luminescence is measured again.[7]

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for variability in transfection efficiency and cell number.[7]

-

The normalized data are then used to determine the effect of this compound on NF-κB activity, typically expressed as a percentage of the control.

-

An IC₅₀ value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is calculated from the dose-response curve.

-

References

- 1. mdpi.com [mdpi.com]

- 2. The inhibitor of the redox activity of APE1/REF-1, this compound, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifunctional APE1 DNA repair–redox signaling protein as a drug target in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. scielo.br [scielo.br]

- 6. Ref-1 redox activity alters cancer cell metabolism in pancreatic cancer: exploiting this novel finding as a potential target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of New Chemical Entities Targeting Apurinic/Apyrimidinic Endonuclease 1 for the Prevention of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of APX2009 in the Inhibition of Hypoxia-Inducible Factor-1α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism by which APX2009, a second-generation small molecule inhibitor, modulates the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor in cancer progression and angiogenesis. This compound targets the redox function of Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1), a multifunctional protein. By inhibiting the redox activity of APE1/Ref-1, this compound indirectly suppresses the transcriptional activity of HIF-1α, leading to a reduction in the expression of its downstream target genes. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of this compound's effects.

Introduction

Hypoxia, a common feature of the tumor microenvironment, activates the transcription factor HIF-1α, which plays a pivotal role in tumor adaptation to low oxygen conditions by regulating genes involved in angiogenesis, glucose metabolism, cell proliferation, and survival.[1][2] The activity of HIF-1α is dependent on its ability to bind to hypoxia-response elements (HREs) in the promoter regions of its target genes. This binding is facilitated by the redox state of specific cysteine residues within the DNA-binding domain of HIF-1α, a process maintained by the redox function of APE1/Ref-1.[3][4]

APE1/Ref-1 is a dual-function protein with roles in both DNA base excision repair and redox signaling.[5][6] Its redox activity, mediated by a critical cysteine residue (Cys65), reduces and activates a number of transcription factors, including HIF-1α, NF-κB, AP-1, and STAT3.[3][5][7] this compound is a potent and specific inhibitor of the redox function of APE1/Ref-1, representing a promising therapeutic strategy to indirectly target HIF-1α-driven pathologies.[3][5]

Signaling Pathway of this compound-Mediated HIF-1α Inhibition

This compound exerts its inhibitory effect on HIF-1α not by direct binding, but by modulating the upstream regulator, APE1/Ref-1. Under hypoxic conditions, HIF-1α protein stabilizes and translocates to the nucleus. For maximal transcriptional activity, HIF-1α requires reduction of an oxidized cysteine residue in its DNA-binding domain. APE1/Ref-1 facilitates this reduction. This compound inhibits the redox function of APE1/Ref-1, preventing the reduction of HIF-1α. Consequently, the binding of HIF-1α to HREs is diminished, leading to a downstream decrease in the expression of HIF-1α target genes, such as those involved in angiogenesis (e.g., VEGF) and pH regulation (e.g., CA9).[3][8][9]

Quantitative Data on the Efficacy of this compound

Preclinical studies have demonstrated the potency of this compound in various cancer cell lines and models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MDA-MB-231 | Breast Cancer | WST-1 | IC50 | 71 µM | [5] |

| MCF-7 | Breast Cancer | WST-1 | IC50 | 76 µM | [5] |

| iCECs | Choroidal Endothelial | Proliferation Assay | GI50 | 3.0 µM | [10] |

Table 2: In Vitro Efficacy of this compound on HIF-1α-Mediated Gene Expression

| Cell Line | Condition | Target Gene | Effect | Potency Improvement (vs. APX3330) | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Hypoxia | CA9 | Concentration-dependent decrease in mRNA and protein | Up to 50-fold | [8][9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound on HIF-1α inhibition and related cellular processes.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology (WST-1 Assay):

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.

References

- 1. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. The inhibitor of the redox activity of APE1/REF-1, this compound, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibitor of the redox activity of APE1/REF-1, this compound, reduces the malignant phenotype of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

APX2009 and STAT3 Signaling Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling node in numerous cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. APX2009, a second-generation small molecule inhibitor, targets the redox function of Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1). Emerging evidence reveals a critical link between APE1/Ref-1 redox activity and the transcriptional regulation of STAT3. This technical guide provides a comprehensive overview of the mechanism of action of this compound in modulating STAT3 signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The APE1/Ref-1-STAT3 Axis

The aberrant activation of the STAT3 signaling pathway is a significant driver in the pathogenesis of various cancers.[1][2][3][4] This activation, often triggered by cytokines and growth factors, leads to the transcription of genes involved in cell cycle progression, apoptosis resistance, angiogenesis, and metastasis.[4][5] APE1/Ref-1 is a multifunctional protein with a crucial role in DNA base excision repair and the redox regulation of several transcription factors.[6][7] The redox function of APE1/Ref-1 is essential for maintaining specific cysteine residues in a reduced state within the DNA-binding domains of transcription factors like STAT3, thereby enabling their transcriptional activity.[2][6]

This compound is a potent and specific inhibitor of the redox function of APE1/Ref-1.[7] By targeting this upstream regulator, this compound indirectly modulates the transcriptional activity of STAT3, presenting a novel therapeutic strategy for cancers dependent on STAT3 signaling. This guide will delve into the specifics of this interaction, supported by experimental evidence.

Mechanism of Action: this compound Modulation of STAT3 Signaling

The primary mechanism by which this compound influences STAT3 signaling is through the inhibition of the redox activity of APE1/Ref-1. This action disrupts the ability of APE1/Ref-1 to reduce and thereby activate STAT3 for DNA binding, which is a critical step for its function as a transcription factor. It is important to note that this modulation occurs downstream of STAT3 phosphorylation.

Signaling Pathway Diagram

Caption: this compound inhibits the redox function of APE1/Ref-1, preventing the activation of STAT3 DNA binding.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Duration of Treatment | Assay |

| MDA-MB-231 | 71 | 24 hours | WST-1 Assay |

| MCF-7 | 76 | 24 hours | WST-1 Assay |

Data sourced from Siqueira et al. (2024).[7]

Table 2: Effect of this compound on Breast Cancer Cell Migration and Invasion

| Cell Line | Assay | This compound Concentration (µM) for Significant Inhibition | Duration of Treatment |

| MDA-MB-231 | Wound Healing | 4 | 24 hours |

| MCF-7 | Wound Healing | 20 | 24 hours |

| MDA-MB-231 | Matrigel Transwell | 4 | Not Specified |

| MCF-7 | Matrigel Transwell | 20 | Not Specified |

Data sourced from Siqueira et al. (2024).[7][8]

Table 3: Effect of this compound on STAT3 Target Gene Expression in Prostate Cancer Cells

| Cell Line | This compound Concentration (µM) | Target Gene | Percent Reduction in Protein Levels | Duration of Treatment |

| C4-2 | 14 | Survivin | 95% | 48 hours |

Data sourced from McIlwain et al. (2015).[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on STAT3 signaling.

Western Blot for STAT3 and Phospho-STAT3 (p-STAT3)

This protocol is for assessing the levels of total STAT3 and its activated, phosphorylated form.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for analyzing protein expression and phosphorylation via Western blot.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

STAT3 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of STAT3.

-

Transfection: Cancer cells are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: Post-transfection, cells are treated with various concentrations of this compound. In some experiments, cells are subsequently stimulated with a STAT3 activator like IL-6.

-

Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to account for transfection efficiency and cell viability.

Wound Healing (Scratch) Assay

This assay assesses collective cell migration.

-

Cell Seeding: Cells are seeded in a multi-well plate and grown to confluence.

-

Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

-

Treatment and Imaging: Cells are washed to remove debris and treated with this compound. The scratch area is imaged at time 0 and at subsequent time points (e.g., 24 hours).

-

Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated.

Matrigel Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells.

Experimental Workflow: Transwell Invasion Assay

Caption: Steps for conducting a Matrigel transwell invasion assay.

-

Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.

-

Cell Seeding: Cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free medium.

-

Chemoattraction: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: The plate is incubated to allow for cell invasion through the Matrigel and the porous membrane.

-

Staining and Quantification: Non-invaded cells on the upper surface of the membrane are removed. Invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound represents a promising therapeutic agent that modulates the oncogenic activity of STAT3 through a novel mechanism involving the inhibition of APE1/Ref-1 redox function. The data presented in this guide demonstrate its efficacy in reducing cancer cell proliferation, migration, and invasion in vitro. The detailed protocols and conceptual diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of targeting the APE1/Ref-1-STAT3 axis in cancer. Further preclinical and clinical investigations are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

- 1. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APE1/Ref-1 regulates STAT3 transcriptional activity and APE1/Ref-1-STAT3 dual-targeting effectively inhibits pancreatic cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic Reduction of Breast Cancer Cell Viability and Aggressiveness Through Dual Inhibition of APE1 Redox Function and STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. snapcyte.com [snapcyte.com]

- 6. researchgate.net [researchgate.net]

- 7. The inhibitor of the redox activity of APE1/REF-1, this compound, reduces the malignant phenotype of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating APX2009 in Prostate Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of APX2009, a second-generation redox-specific inhibitor of Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor 1 (APE1/Ref-1), in various prostate cancer models. The data and methodologies presented are collated from key studies to facilitate further research and development in this area.

Core Concept: Mechanism of Action of this compound in Prostate Cancer

This compound targets the redox signaling function of APE1/Ref-1, a multifunctional protein often overexpressed in prostate cancer.[1][2][3] APE1/Ref-1 plays a crucial role in activating oncogenic transcription factors that drive cancer cell proliferation and survival.[1][4]

This compound specifically binds to the redox-active region of the APE1/Ref-1 protein. This action blocks the function of a critical cysteine residue (Cys65), thereby inhibiting the protein's ability to regulate the transcriptional activity of downstream growth signaling pathways.[2] A primary pathway affected in prostate cancer is the NF-κB signaling cascade. By inhibiting APE1/Ref-1, this compound leads to a significant reduction in NF-κB transcriptional activity.[1] This, in turn, downregulates the expression of survivin, an Inhibitor of Apoptosis (IAP) family member that is crucial for both cell proliferation and the inhibition of apoptosis in cancer cells.[1][5] The ultimate outcome is a decrease in prostate cancer cell proliferation and the induction of cell cycle arrest.[1][4]

Quantitative Data Summary

The efficacy of this compound in inhibiting the proliferation of various prostate cancer cell lines has been quantified through the determination of IC25 and IC50 values. These values, alongside those of its parent compound APX3330, are presented below. This compound demonstrates a 5- to 10-fold greater efficacy than APX3330 in inhibiting cell proliferation.[1]

| Cell Line | This compound IC25 (μM) | This compound IC50 (μM) | APX3330 IC25 (μM) | APX3330 IC50 (μM) |

| PC-3 | 4.5 | 9.0 | 35 | 70 |

| C4-2 | 7.0 | 14.0 | 50 | 100 |

| LNCaP | 3.0 | 6.0 | 25 | 50 |

| E7 | 5.5 | 11.0 | 40 | 80 |

Data sourced from McIlwain et al., 2018.

Furthermore, treatment of C4-2 prostate cancer cells with 14 µM this compound resulted in a significant two-fold decrease in NF-κB-driven luciferase activity. In an in vivo model using C4-2 cell xenografts, administration of this compound at a dose of 25 mg/kg twice daily for five days led to a significant reduction in total survivin protein in the tumors.[1]

Experimental Protocols

This section details the methodologies for the key experiments conducted to evaluate the efficacy and mechanism of action of this compound in prostate cancer models.

In Vitro Studies

a) Cell Proliferation Assessment (Methylene Blue Assay)

-

Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines.

-

Procedure:

-

Prostate cancer cells (PC-3, C4-2, LNCaP, E7) were seeded in 96-well plates at a density of 1,000-5,000 cells per well.

-

Cells were treated with increasing concentrations of this compound, APX3330, or a negative control compound (RN7-58) for five days.

-

The media was removed, and the cells were fixed with methanol (B129727) for 10 minutes.

-

Cells were stained with a 0.05% methylene (B1212753) blue solution for one hour.

-

The plates were washed three times with water and allowed to air dry.

-

0.5N HCl was added to each well to dissolve the stain.

-

The absorbance at 630nm was measured using a spectrophotometer to determine the relative cell number.

-

b) Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Procedure:

-

PC-3 and C4-2 cells were treated with their respective IC50 concentrations of this compound (9 µM and 14 µM) for 48 hours.

-

500,000 cells were collected for analysis.

-

Cells were stained with a solution containing 0.1 mg/ml Propidium Iodide (PI) and 0.6% NP-40 in PBS.

-

After centrifugation, the cells were treated with RNase and the staining solution and incubated on ice for 30 minutes.

-

The intensity of PI staining was measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle. A significant increase in the percentage of cells in the G1 phase was observed, indicating a G1 arrest.[1]

-

c) NF-κB Transcriptional Activity Assay (Luciferase Reporter Assay)

-

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

-

Procedure:

-

Prostate cancer cells were transfected with a luciferase reporter construct driven by an NF-κB response element. A Renilla luciferase construct was co-transfected for normalization.

-

After 16 hours, the cells were treated with the IC50 concentration of this compound for 24 hours.

-

Firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

-

The relative luciferase units were calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

-

d) Protein Expression Analysis (Immunoblotting)

-

Objective: To determine the effect of this compound on the protein levels of survivin and APE1/Ref-1.

-

Procedure:

-

Prostate cancer cells were treated with the IC25 and IC50 concentrations of this compound for 48 hours.

-

Cell lysates were collected and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with primary antibodies against survivin, APE1/Ref-1, and a loading control (e.g., Actin).

-

Following incubation with a secondary antibody, the protein bands were visualized and quantified. Treatment with this compound resulted in a significant decrease in survivin protein expression, while total APE1/Ref-1 levels remained unchanged.[1]

-

In Vivo Studies

a) Subcutaneous Xenograft Model

-

Objective: To evaluate the in vivo efficacy of this compound in a prostate cancer tumor model.

-

Procedure:

-

Male athymic nude mice were used for the study.

-

2 x 10^6 C4-2 cells were suspended in a 50:50 solution of Matrigel and RPMI medium.

-

The cell suspension (100 µl) was subcutaneously implanted into the hind flank of each mouse.

-

Tumor growth was monitored, and when the tumors reached a volume of 150-200 mm³, the animals were randomized into treatment and vehicle control groups.

-

The treatment group received intraperitoneal (IP) injections of this compound at a dose of 25 mg/kg every 12 hours for 5 days.

-

The control group received injections of the vehicle (Propylene Glycol, Kolliphor HS15, Tween 80).

-

Two hours before sacrifice, animals were injected with BrdU.

-

Tumor tissues were harvested for analysis of survivin levels (via immunofluorescence and immunoblotting) and BrdU incorporation (via immunofluorescence).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and processes involved in the investigation of this compound.

Caption: this compound inhibits APE1/Ref-1, leading to decreased NF-κB activity and survivin expression, ultimately reducing cell proliferation and causing G1 arrest.

Caption: Workflow of in vitro experiments to assess the effects of this compound on prostate cancer cells.

Caption: Workflow of the in vivo xenograft study to evaluate this compound efficacy in a prostate cancer model.

References

- 1. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. oncotarget.com [oncotarget.com]

- 4. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silencing of Survivin Expression Leads to Reduced Proliferation and Cell Cycle Arrest in Cancer Cells [jcancer.org]

The Anti-Angiogenic Potential of APX2009: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APX2009, a second-generation inhibitor of the apurinic/apyrimidinic endonuclease 1/reduction-oxidation factor 1 (APE1/Ref-1), has demonstrated significant anti-angiogenic properties in preclinical studies. By targeting the redox signaling function of APE1/Ref-1, this compound effectively downregulates key transcription factors involved in the angiogenic cascade, including Hypoxia-Inducible Factor-1α (HIF-1α), NF-κB, and STAT3. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and quantitative data supporting the anti-angiogenic efficacy of this compound. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development.

Introduction: Targeting Angiogenesis through APE1/Ref-1 Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, metastasis, and various ocular diseases such as neovascular age-related macular degeneration (nAMD).[1] The APE1/Ref-1 protein is a multifunctional enzyme that plays a crucial role in both DNA base excision repair and the redox regulation of numerous transcription factors integral to angiogenesis.[2][3] The redox function of APE1/Ref-1 maintains these transcription factors in a reduced, active state, thereby promoting the expression of pro-angiogenic genes.[4] this compound is a specific inhibitor of the APE1/Ref-1 redox function, representing a promising therapeutic strategy to inhibit pathological angiogenesis.[2][4]

Mechanism of Action: Disruption of Pro-Angiogenic Signaling

This compound exerts its anti-angiogenic effects by inhibiting the redox signaling activity of APE1/Ref-1.[2] This inhibition prevents the reduction and subsequent activation of key transcription factors that drive the expression of pro-angiogenic genes. The primary targets of this mechanism include:

-

Hypoxia-Inducible Factor-1α (HIF-1α): A master regulator of the cellular response to hypoxia, HIF-1α activation leads to the transcription of genes such as Vascular Endothelial Growth Factor (VEGF).[3][5] By inhibiting APE1/Ref-1, this compound attenuates the hypoxia-induced activation of HIF-1α, leading to decreased VEGF expression.[3][5]

-

NF-κB: This transcription factor is involved in inflammation and cell survival, and its activation can promote angiogenesis.[1] this compound-mediated inhibition of APE1/Ref-1 redox activity leads to reduced NF-κB activation.[1][3]

-

STAT3: Signal Transducer and Activator of Transcription 3 is another transcription factor regulated by APE1/Ref-1 that is implicated in angiogenesis and cell proliferation.[2][4]

The downstream effect of inhibiting these transcription factors is a significant reduction in the expression of pro-angiogenic factors, leading to the suppression of endothelial cell proliferation, migration, and tube formation.[1][3]

Figure 1: this compound Mechanism of Action in Angiogenesis Inhibition.

In Vitro Anti-Angiogenic Properties of this compound

Preclinical in vitro studies have demonstrated the potent anti-angiogenic effects of this compound on human choroidal endothelial cells (iCECs), a relevant cell type for neovascular ocular diseases.[1]

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| GI50 (Proliferation) | iCECs | 3.0 µM | [1] |

| Cell Cycle Arrest | iCECs | S-phase | [1] |

| Apoptosis | iCECs | No induction | [1] |

| Tube Formation | iCECs | Substantial inhibition | [1] |

Experimental Protocols

3.2.1. Endothelial Cell Proliferation Assay

-

Cell Line: Induced pluripotent stem cell-derived choroidal endothelial cells (iCECs).[1]

-

Methodology:

-

iCECs are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with varying concentrations of this compound or vehicle control.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the WST-1 assay.[2]

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.[1]

-

3.2.2. Endothelial Cell Tube Formation Assay

-

Methodology:

-

A layer of Matrigel is polymerized in the wells of a 96-well plate.

-

iCECs are seeded onto the Matrigel in the presence of this compound or vehicle control.[1]

-

After an incubation period (e.g., 6-18 hours), the formation of capillary-like structures (tubes) is visualized by microscopy.

-

Tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

-

3.2.3. Cell Cycle Analysis

-

Methodology:

-

iCECs are treated with this compound or vehicle control for a specified duration.

-

Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]

-

Figure 2: Experimental Workflow for In Vitro Anti-Angiogenesis Assays.

In Vivo Anti-Angiogenic Efficacy of this compound

The anti-angiogenic activity of this compound has been confirmed in a murine model of laser-induced choroidal neovascularization (L-CNV), a standard model for studying nAMD.[1]